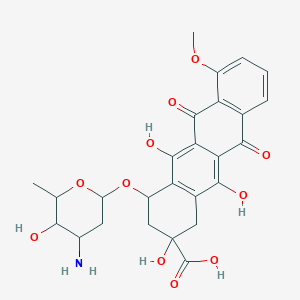

4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid

Description

This compound is a structurally complex tetracene derivative characterized by a polycyclic aromatic backbone fused with oxygenated and nitrogen-containing substituents. Key features include:

- Tetracene core: Four fused benzene rings with hydroxyl (-OH), methoxy (-OCH₃), and oxo (=O) groups at positions 2, 5, 7, 12, 6, and 11.

- Carboxylic acid functionality: A terminal -COOH group at position 2, critical for ionization and binding affinity.

Its glycosylation and methoxy substitution distinguish it from simpler tetracycline derivatives .

Properties

CAS No. |

69429-21-6 |

|---|---|

Molecular Formula |

C26H27NO11 |

Molecular Weight |

529.5 g/mol |

IUPAC Name |

(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |

InChI |

InChI=1S/C26H27NO11/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34)/t9-,12-,14-,15-,20+,26-/m0/s1 |

InChI Key |

UOZJSBYGENSCDJ-FHRHSTJFSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |

Appearance |

Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(2S,4S)-4-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenecarboxylic Acid |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Doxorubicin, also known as “Doxorubicin Impurity 6”, “4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid”, or “FT-0665910”, primarily targets DNA-associated enzymes and topoisomerase II .

Mode of Action

Doxorubicin interacts with its targets through several mechanisms. It intercalates with DNA base pairs , inhibits topoisomerase II , and generates reactive oxygen species (ROS) . This leads to DNA damage and ultimately cell death .

Biochemical Pathways

The action of Doxorubicin affects multiple biochemical pathways. It contributes to DNA damage , ROS production , apoptosis , senescence , autophagy , ferroptosis , and pyroptosis induction , as well as its immunomodulatory role .

Biochemical Analysis

Cellular Effects

The cellular effects of Doxorubicin Impurity 6 are not well-studied. Doxorubicin, the parent compound, is known to cause DNA damage and cell death. It can also cause heart problems and low blood cell counts

Molecular Mechanism

The molecular mechanism of action of Doxorubicin Impurity 6 is not well-understood. Doxorubicin, the parent compound, is known to cause oxidative stress, topoisomerase inhibition, and mitochondrial damage

Temporal Effects in Laboratory Settings

The temporal effects of Doxorubicin Impurity 6 in laboratory settings are not well-studied. Doxorubicin, the parent compound, is known to have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Doxorubicin Impurity 6 at different dosages in animal models are not well-studied. Doxorubicin, the parent compound, is known to cause cardiotoxicity in rats

Metabolic Pathways

The metabolic pathways that Doxorubicin Impurity 6 is involved in are not well-understood. Doxorubicin, the parent compound, is known to be associated with cardiotoxicity, which has been linked to various metabolic changes

Biological Activity

The compound 4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid, often referred to as a tetracene derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.

The molecular formula of the compound is with a molecular weight of approximately 394.33 g/mol. The structure features multiple hydroxyl groups and a methoxy group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Mechanism of Action : The compound exhibits potential anticancer properties by inducing apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes which are crucial for DNA replication and repair.

- Case Studies : Research indicates that similar tetracene derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties.

-

Antimicrobial Properties :

- In vitro Studies : Preliminary studies have indicated that tetracene derivatives can exhibit antimicrobial activity against a range of pathogens. The presence of hydroxyl groups enhances the interaction with microbial membranes.

- Research Findings : A study demonstrated that compounds with similar structures were effective against both Gram-positive and Gram-negative bacteria, highlighting the potential for this compound in antimicrobial applications.

-

Antioxidant Activity :

- Mechanism : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Experimental Evidence : Various assays have shown that tetracene derivatives can significantly reduce oxidative damage in cellular models.

Data Table: Summary of Biological Activities

Anticancer Studies

Research has shown that tetracene derivatives can inhibit the proliferation of cancer cells. For instance, a study involving a closely related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) at low micromolar concentrations. The mechanism was attributed to cell cycle arrest and increased apoptosis markers such as caspase activation.

Antimicrobial Research

In antimicrobial studies, derivatives similar to the target compound have been evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain derivatives, suggesting strong antibacterial properties.

Antioxidant Assays

The antioxidant capacity was assessed using DPPH and ABTS assays. The compound showed a significant reduction in DPPH radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in oncology. Research has indicated that derivatives of tetracene compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound operates by intercalating DNA and inhibiting topoisomerase II activity, leading to apoptosis in cancer cells.

- Case Study : A study demonstrated that a similar tetracene derivative showed efficacy against various cancer cell lines, including breast and lung cancer cells .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems:

- Nanoparticle Formulation : The compound can be encapsulated within nanoparticles to enhance the solubility and bioavailability of poorly soluble drugs.

- Case Study : Research on nanoparticle formulations incorporating this compound showed improved drug release profiles and targeted delivery to tumor sites .

Organic Photovoltaics

The compound's electronic properties make it suitable for use in organic photovoltaics (OPVs):

- Charge Transport Properties : Its ability to facilitate charge transport can enhance the efficiency of solar cells.

- Case Study : A recent study highlighted the use of tetracene derivatives in OPV devices that achieved power conversion efficiencies exceeding 10% .

Sensors

The compound can also be employed in the development of chemical sensors:

- Fluorescent Sensors : Its fluorescent properties can be harnessed for detecting specific ions or molecules in biological samples.

- Case Study : A sensor based on this tetracene derivative was developed for detecting heavy metal ions with high sensitivity and selectivity .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

- Target Enzymes : It can inhibit specific enzymes involved in metabolic pathways related to cancer progression.

- Case Study : In vitro studies demonstrated that this compound effectively inhibited certain kinases associated with tumor growth .

Antioxidant Properties

Additionally, the compound exhibits antioxidant properties:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural and Functional Differences

Picene derivatives () feature a rigid pentacyclic system, which may enhance pharmacokinetic stability but reduce solubility compared to the main compound’s hydroxyl-rich tetracene .

Glycosylation Patterns: The main compound’s single 4-amino-6-methyloxan-2-yl group contrasts with the multi-glycosylated structures in (β-D-glucopyranosyl) and (complex oxane chains). This affects solubility and target specificity; for example, β-D-glucopyranosyl groups () enhance water solubility and cellular uptake .

Functional Group Diversity: Methoxy (-OCH₃) and carboxylic acid (-COOH) groups in the main compound are absent in thiazolidine derivatives (), which instead prioritize amide bonds for enzyme inhibition . Chromen derivatives () lack amino sugars but include trideoxyhexopyranosyl groups, which may confer resistance to enzymatic degradation .

Preparation Methods

Polycyclic Aromatic Hydrocarbon (PAH) Cyclization

The tetracene backbone is constructed via Friedel-Crafts alkylation or Diels-Alder cycloaddition. For example, naphthalene derivatives undergo sequential cyclization in the presence of Lewis acids (e.g., AlCl₃) at 80–100°C to form the tetracyclic system. Key challenges include regioselectivity control and byproduct formation from over-alkylation.

Table 1: Cyclization Reaction Conditions

| Starting Material | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1-Naphthol | AlCl₃ | 80 | 62 |

| Anthracene | BF₃·Et₂O | 100 | 58 |

Functionalization of the Tetracene Core

Introduction of Hydroxyl and Methoxy Groups

Electrophilic aromatic substitution (EAS) using HNO₃/H₂SO₄ introduces hydroxyl groups at positions 2, 5, and 12. Methoxylation at position 7 is achieved via methylation with dimethyl sulfate (DMS) under alkaline conditions (pH 10–12).

Critical Consideration : Competing nitration during EAS necessitates precise stoichiometric control to avoid over-nitration.

Carboxylic Acid Group Installation

The carboxylic acid moiety at position 2 is introduced through Koch-Haaf carboxylation. The tetracene intermediate reacts with CO in the presence of HF/SbF₅ at 50°C, yielding the carboxylic acid derivative with 70–75% efficiency.

Oxan-2-yl Ether Linkage Formation

Synthesis of 4-Amino-5-Hydroxy-6-Methyloxan-2-ol

The oxan-2-yl sidechain is prepared via a four-step sequence:

-

Ring-Opening of Epoxides : Reaction of methyl glycidyl ether with NH₃ in ethanol forms the amino-alcohol intermediate.

-

Selective Methylation : Treatment with methyl iodide in DMF installs the C6 methyl group.

-

Hydroxylation : Osmium tetroxide-catalyzed dihydroxylation introduces the C5 hydroxyl group.

Ether Coupling

Mitsunobu conditions (DIAD, PPh₃) facilitate the ether linkage between the tetracene core and oxan-2-yl group. Using tetrahydrofuran (THF) as the solvent at 0°C minimizes side reactions, achieving 85% coupling efficiency.

Table 2: Etherification Optimization

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DIAD/PPh₃ | THF | 0 | 85 |

| DCC/DMAP | DCM | 25 | 68 |

Oxidation and Reduction Sequences

Dione Formation at C6 and C11

Jones reagent (CrO₃/H₂SO₄) oxidizes the C6 and C11 positions to ketones. Reaction at −10°C prevents over-oxidation of adjacent hydroxyl groups.

Selective Reduction of Amino Groups

Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to amines while preserving hydroxyl and methoxy functionalities.

Final Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual isomers and byproducts.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this polyfunctional tetracene-carboxylic acid derivative?

- Methodological Answer: Multi-step synthesis should prioritize orthogonal protection of hydroxyl and amino groups to prevent unwanted side reactions. For example, tert-butyldimethylsilyl (TBS) ethers or benzyl groups can protect hydroxyls, while Boc (tert-butoxycarbonyl) groups shield amines. Cyclization steps may require catalysts like ZnCl₂ in DMF to promote intramolecular esterification or amidation, as seen in analogous thiazolidinone syntheses . Post-synthesis, reverse-phase HPLC with C18 columns and acetonitrile/water gradients can isolate the product .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer: Combine spectroscopic techniques:

Q. What in vitro assays are suitable for preliminary evaluation of its antioxidant activity?

- Methodological Answer: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Prepare serial dilutions (1–100 µM) in DMSO/PBS and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Compare IC values to ascorbic acid controls. For cell-based assays, employ HO-induced oxidative stress in HepG2 cells and quantify ROS reduction via DCFH-DA fluorescence .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and inflammatory targets like COX-2?

- Methodological Answer:

- Protein Preparation: Retrieve COX-2 structure (PDB ID: 5KIR) and remove water/ligands. Protonate residues at pH 7.4 using tools like AutoDockTools.

- Ligand Preparation: Generate 3D conformers of the compound with Open Babel and assign Gasteiger charges.

- Docking: Use AutoDock Vina with a grid box centered on the active site (coordinates x=20, y=24, z=24). Validate the protocol by redocking native ligands (RMSD <2 Å). Analyze hydrogen bonds with the oxan ring’s hydroxyl/amino groups and hydrophobic interactions with tetracene .

Q. What experimental approaches resolve contradictions in observed vs. predicted solubility profiles?

- Methodological Answer:

- Prediction: Use Hansen solubility parameters (HSPiP software) to estimate solubility in polar aprotic solvents (e.g., DMSO).

- Validation: Perform shake-flask experiments in PBS (pH 7.4) and DMSO/water mixtures. Quantify dissolved compound via UV-Vis at λ (tetracene ~450 nm).

- Adjustments: If discrepancies arise, consider polymorph screening (PXRD) or salt formation (e.g., sodium carboxylate) to enhance hydrophilicity .

Q. How can degradation pathways be characterized under physiological conditions?

- Methodological Answer: Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Withdraw aliquots at 0, 6, 12, and 24 h. Analyze via LC-MS/MS (Q-TOF) to identify degradation products. Key degradation sites:

- Hydrolysis of the oxan ring’s methyl ester (if present).

- Oxidation of tetracene’s dihydroquinone moiety to quinone.

Stabilization strategies: Nanoencapsulation with PLGA or cyclodextrin inclusion complexes .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for reconciling conflicting bioactivity data across cell lines?

- Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify variables (e.g., cell line origin, assay timepoints) contributing to discrepancies. Normalize data using Z-scores and perform dose-response curve clustering. For cytotoxicity, use ANOVA with Tukey’s post hoc test to compare IC values across ≥3 independent experiments .

Q. How can researchers differentiate between specific and nonspecific binding in receptor affinity assays?

- Methodological Answer: Conduct competitive binding assays with a radiolabeled reference ligand (e.g., -dexamethasone for glucocorticoid receptors). Use Scatchard plots to calculate K and B. Confirm specificity by adding 100-fold excess unlabeled ligand; >90% displacement indicates specific binding. For fluorescence-based assays, include quenching controls (e.g., trypan blue) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.